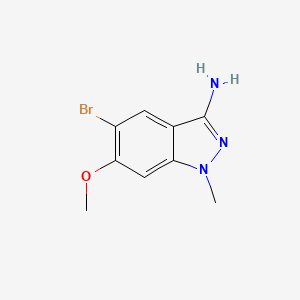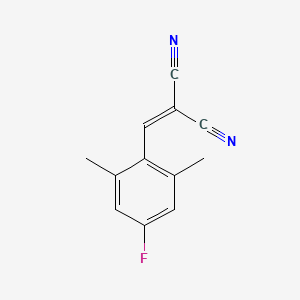
2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile is an organic compound with the molecular formula C12H9FN2. It is a derivative of benzylidenemalononitrile, characterized by the presence of a fluorine atom and two methyl groups on the benzene ring.
Preparation Methods
The synthesis of 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-fluoro-2,6-dimethylbenzaldehyde and malononitrile in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethyl acetate and a catalyst like Ti-Al-Mg hydrotalcite. The reaction is conducted at a temperature of around 60°C, resulting in high selectivity and yield of the desired product .
Chemical Reactions Analysis
2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorine atom and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Fluoro-2,6-dimethylbenzylidene)malononitrile can be compared with other similar compounds, such as:
2-(2-Fluorobenzylidene)malononitrile: This compound lacks the two methyl groups present in this compound, which can affect its reactivity and applications.
(2,4-Dichlorobenzylidene)malononitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H9FN2 |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-[(4-fluoro-2,6-dimethylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H9FN2/c1-8-3-11(13)4-9(2)12(8)5-10(6-14)7-15/h3-5H,1-2H3 |
InChI Key |
OJAMEEMAGKKXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=C(C#N)C#N)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


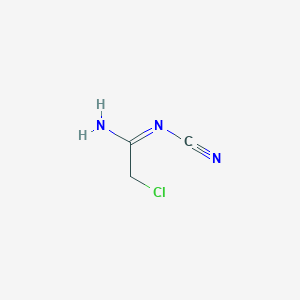


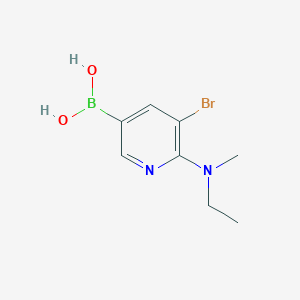
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)

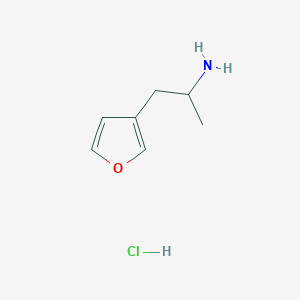

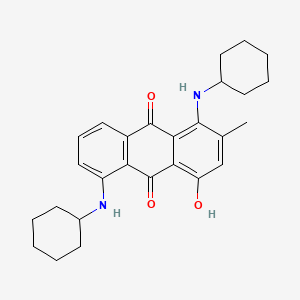
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

